molecular formula C4H3N5O B14440042 7-Oxo-7lambda~5~-tetrazolo[1,5-a]pyrazine CAS No. 77888-17-6

7-Oxo-7lambda~5~-tetrazolo[1,5-a]pyrazine

Katalognummer: B14440042
CAS-Nummer: 77888-17-6
Molekulargewicht: 137.10 g/mol
InChI-Schlüssel: WWYIQHOFOXOFQW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Oxo-7lambda~5~-tetrazolo[1,5-a]pyrazine is a heterocyclic compound that features a fused ring system containing both tetrazole and pyrazine rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Oxo-7lambda~5~-tetrazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrazine derivative with a tetrazole precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

7-Oxo-7lambda~5~-tetrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxides, while nucleophilic substitution can produce a range of substituted derivatives .

Wissenschaftliche Forschungsanwendungen

7-Oxo-7lambda~5~-tetrazolo[1,5-a]pyrazine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 7-Oxo-7lambda~5~-tetrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Tetrazolo[1,5-a]pyrazine, 7-oxide
  • 5-Methyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid

Uniqueness

7-Oxo-7lambda~5~-tetrazolo[1,5-a]pyrazine is unique due to its specific ring structure and the presence of both tetrazole and pyrazine rings. This gives it distinct chemical and biological properties compared to similar compounds .

Eigenschaften

CAS-Nummer

77888-17-6

Molekularformel

C4H3N5O

Molekulargewicht

137.10 g/mol

IUPAC-Name

7-oxidotetrazolo[1,5-a]pyrazin-7-ium

InChI

InChI=1S/C4H3N5O/c10-8-1-2-9-4(3-8)5-6-7-9/h1-3H

InChI-Schlüssel

WWYIQHOFOXOFQW-UHFFFAOYSA-N

Kanonische SMILES

C1=C[N+](=CC2=NN=NN21)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.